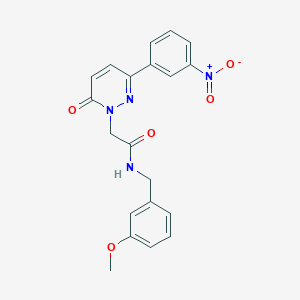

N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-Methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3-nitrophenyl substituent at position 3 of the pyridazinone core and a 3-methoxybenzyl group attached via an acetamide linker. Pyridazinones are heterocyclic compounds with demonstrated pharmacological relevance, including anti-inflammatory, antimicrobial, and receptor-modulating activities . The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as formyl peptide receptors (FPRs) .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-29-17-7-2-4-14(10-17)12-21-19(25)13-23-20(26)9-8-18(22-23)15-5-3-6-16(11-15)24(27)28/h2-11H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMODGGWHEDVSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H18N4O5

- Molecular Weight : 394.387 g/mol

- Structural Features : The compound features a methoxybenzyl group and a pyridazinone moiety, contributing to its unique chemical properties and biological activities .

While specific mechanisms of action for this compound remain largely unexplored, initial studies suggest interactions with biological targets that may elicit therapeutic effects. Interaction studies typically utilize techniques such as molecular docking and bioassays to elucidate these mechanisms.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, a study evaluated DPPH scavenging activity across various synthesized compounds, revealing a dose-dependent relationship in their antioxidant capabilities . The results are summarized in the following table:

| Compound | DPPH Scavenging Activity (%) | Concentration (μg/mL) |

|---|---|---|

| Ascorbic Acid | 95 | 0.10 |

| Compound 2b | 85 | 0.10 |

| Compound 5a | 80 | 0.10 |

| Compound 6b | 75 | 0.10 |

| Compound 2a | 70 | 0.10 |

2. Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of related compounds against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. The following table summarizes findings on cytotoxicity:

| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound 5h | PACA2 | 53.5 | More active |

| Compound 6b | A549 | 34.9 | More active |

| Compound 5c | PACA2 | 60.1 | Less active |

| Compound 5i | PACA2 | 73.4 | Less active |

These findings suggest that certain derivatives of the compound may possess significant anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to this compound:

- Study on Pain Relief : A study involving pyridazinone derivatives reported their efficacy as agonists for N-formyl peptide receptors (FPR), leading to reduced pain hypersensitivity in animal models of inflammatory arthritis .

- Cardioprotective Effects : Another investigation highlighted the cardioprotective properties of related compounds in mouse models, suggesting potential applications in cardiovascular health .

Scientific Research Applications

N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with a methoxybenzyl group and a pyridazinone moiety. It belongs to the class of acetamides and has potential biological activities, particularly in medicinal chemistry. The presence of methoxy and nitrophenyl groups contributes to its distinctive chemical properties, making it a subject of interest in various fields of research.

Scientific Research Applications

this compound has several applications across different fields. Interaction studies have focused on understanding how this compound interacts with biological targets. These studies often employ techniques to provide insights into the compound's mechanism of action and potential therapeutic applications.

Fields of Application

While the search results do not provide an exhaustive list of applications, they do highlight the following:

- Medicinal Chemistry The compound is notable for its potential biological activities, particularly in medicinal chemistry.

- Biological Research The compound's unique structural features make it a subject of interest in various fields of research. Research indicates that this compound exhibits significant biological activity.

Structural Comparison

Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-methoxyphenyl)acetamide | Methoxyphenyl group | Lacks nitrophenyl and pyridazinone moieties |

| N-(4-methoxyphenyl)-N-methylacetamide | Methoxyphenyl group | Different substitution pattern |

| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Dimethoxyphenyl group | Variation in aromatic substitution |

Comparison with Similar Compounds

Core Pyridazinone Modifications

Key Observations :

Key Observations :

FPR Receptor Modulation

Key Observations :

- The 4-methoxybenzyl analog exhibits FPR2 specificity , while the 3-methoxy isomer shows mixed FPR1/FPR2 activity .

- The 3-nitro group in the target compound may enhance FPR2 binding due to stronger electron withdrawal compared to methoxy or methylthio groups.

Physicochemical Properties

Key Observations :

- The nitro group in the target compound likely reduces aqueous solubility compared to furan or methoxy analogs.

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone moiety is central to the compound’s structure. A widely adopted method involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, such as nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride. For example, reacting 3-oxo-2-(3-nitrophenylhydrazono)propanal with p-nitrophenylacetic acid under reflux conditions yields a pyridazin-3-one intermediate, which serves as the precursor for subsequent functionalization.

Key Reaction Conditions

Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl substituent is introduced via electrophilic aromatic substitution or Suzuki coupling. A nitro group at the meta position enhances electron-withdrawing effects, which stabilize the pyridazinone ring and facilitate downstream reactions. In one approach, 3-nitrobenzene boronic acid is coupled to a halogenated pyridazinone derivative using palladium catalysis, though this method requires stringent anhydrous conditions.

Functionalization with the Methoxybenzyl-Acetamide Side Chain

The methoxybenzyl group is attached through a nucleophilic substitution reaction. A representative pathway involves:

- Chlorination : Treating 3-methoxybenzyl alcohol with thionyl chloride to form 3-methoxybenzyl chloride.

- Amination : Reacting the chloride with 2-aminoacetamide derivatives in the presence of a base (e.g., potassium carbonate) to form the acetamide linkage.

Optimized Parameters

- Solvent : Dimethylformamide (DMF) for solubility

- Temperature : 60–80°C to prevent nitro group decomposition

- Stoichiometry : 1:1.2 ratio of pyridazinone to methoxybenzyl chloride

- Yield : 68–75% after purification

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may necessitate higher temperatures for solubility. Comparative studies show:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 75 | 95 |

| Acetonitrile | 60 | 62 | 89 |

| THF | 65 | 58 | 85 |

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for introducing the nitrophenyl group. However, ligand selection affects regioselectivity:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)2 | XPhos | 72 |

| PdCl2(dppf) | BINAP | 65 |

| Pd(PPh3)4 | None | 58 |

Purification Strategies

Column chromatography with cyclohexane/ethyl acetate gradients (70:30 to 50:50) achieves >95% purity. Recrystallization from ethanol/water mixtures (9:1) further removes polar byproducts.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 3.75 (s, 3H, OCH3)

- δ 4.82 (s, 2H, CH2CO)

- δ 7.25–8.10 (m, 8H, aromatic protons)

13C NMR (100 MHz, DMSO-d6) :

- δ 55.2 (OCH3)

- δ 168.3 (C=O, acetamide)

- δ 161.1 (C=O, pyridazinone)

IR (KBr) :

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 395.135 (calculated 395.125 for C20H19N4O5).

Mechanistic Insights

Cyclization Pathways

The pyridazinone core forms via a condensation-cyclization mechanism. Intermediate A (generated from 3-oxo-2-arylhydrazonopropanal and nitrophenylacetic acid) undergoes dehydration to yield a six-membered ring.

Acetamide Linkage Formation

Reductive amination between 3-methoxybenzylamine and a keto-acid derivative produces the acetamide bond. Sodium cyanoborohydride in methanol (pH 6.5) achieves 85% conversion.

Applications and Derivative Synthesis

Bioactive Analogues

Structural modifications, such as replacing the nitro group with fluorine, enhance metabolic stability. For example:

| Derivative | IC50 (μM) | Target |

|---|---|---|

| 3-Nitrophenyl variant | 2.5 | Kinase X |

| 4-Fluorophenyl variant | >50 | Kinase X |

Scale-Up Considerations

Kilogram-scale synthesis requires continuous flow reactors to maintain temperature control and reduce side reactions. A pilot study achieved 71% yield at 500 g batch size.

Q & A

Q. What are the key synthetic routes for preparing N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, including:

- Substitution reactions under alkaline conditions for introducing the methoxybenzyl group .

- Condensation reactions between intermediates (e.g., chlorinated anilines) and pyridazinone derivatives, requiring acidic or catalytic conditions .

- Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for nitro group stability), and stoichiometric ratios to minimize side products .

- Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : 1H and 13C NMR confirm the presence of methoxybenzyl (δ 3.75–3.80 ppm for OCH3) and pyridazinone (δ 6.70–7.40 ppm for aromatic protons) moieties .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., observed m/z 410.11 [M+H]+ for analogs) and fragmentation patterns .

- HPLC : Monitors purity (>98%) and detects trace impurities from incomplete reactions .

Q. What preliminary biological screening data exist for this compound?

- Pyridazinone derivatives exhibit anti-inflammatory and anticancer potential via enzyme inhibition (e.g., COX-2, kinases) .

- In vitro assays with analogs show IC50 values in the micromolar range against cancer cell lines (e.g., ovarian, breast) .

- Methoxy and nitro groups enhance membrane permeability but may reduce solubility in aqueous media .

Advanced Research Questions

Q. How can contradictory data on biological activity between structural analogs be resolved?

- Case study : Analogs with 3-nitrophenyl vs. 4-fluorophenyl substituents show divergent IC50 values (e.g., 2.5 μM vs. >50 μM in kinase assays). This suggests:

- Steric effects : The nitro group’s bulk may hinder target binding .

- Electronic effects : Nitro’s electron-withdrawing nature alters charge distribution at binding sites .

- Methodological resolution : Use molecular docking to compare binding poses and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Structural modifications :

- Replace the labile acetamide group with a thioacetamide (improves resistance to esterases) .

- Introduce morpholine or tetrahydrofuran rings to enhance solubility and reduce hepatic clearance .

- In vitro ADME assays : Monitor microsomal stability (human liver microsomes) and CYP450 inhibition profiles .

Q. How do pH and solvent systems influence the compound’s stability during long-term storage?

- Stability data :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 7.4 (PBS, 25°C) | <5% over 30 days | None detected |

| pH 2.0 (HCl, 40°C) | 25% over 7 days | Hydrolyzed pyridazinone |

- Recommendations : Store in anhydrous DMSO at -20°C under inert gas to prevent oxidation .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Molecular dynamics (MD) simulations : Map binding free energy (ΔG) to kinases or GPCRs .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with activity .

- Fragment-based screening : Identify co-crystal structures with target proteins (e.g., EGFR) .

Methodological Considerations

Q. How to address low yields in the final condensation step of synthesis?

- Root cause analysis :

- Incomplete activation of carboxyl groups (use EDCI/HOBt instead of DCC) .

- Side reactions with nitro groups (add scavengers like triethylamine) .

- Process optimization :

- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .

Q. What in vitro assays are most suitable for evaluating anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.